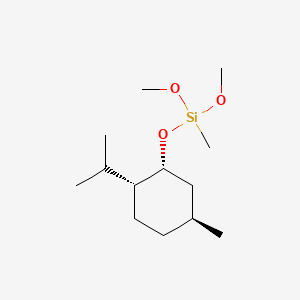
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is a complex organosilicon compound It features a cyclohexyl group substituted with isopropyl and methyl groups, linked to a dimethoxymethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane typically involves the reaction of (2-Isopropyl-5-methylcyclohexyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or further to a silane.
Substitution: The methoxy groups on the silicon atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides like hydrogen chloride or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of silanols or silanes.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as bioactive molecules. The presence of silicon can influence the biological activity and pharmacokinetics of these derivatives.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with organic and inorganic substrates makes it valuable in material science.
Mechanism of Action
The mechanism of action of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
- Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5beta)-
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2alpha,5beta)-
Comparison: Compared to similar compounds, (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is unique due to the presence of the dimethoxymethylsilane group. This group imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form stable silicon-oxygen bonds. These properties make it more versatile in synthetic applications and material science.
Properties
CAS No. |
83863-60-9 |
|---|---|
Molecular Formula |
C13H28O3Si |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
dimethoxy-methyl-[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)12-8-7-11(3)9-13(12)16-17(6,14-4)15-5/h10-13H,7-9H2,1-6H3/t11-,12+,13+/m0/s1 |
InChI Key |
WYRKROOFBMBLFW-YNEHKIRRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O[Si](C)(OC)OC)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)O[Si](C)(OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


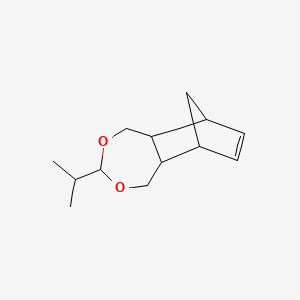
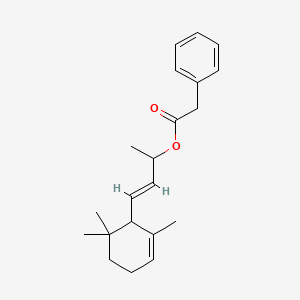
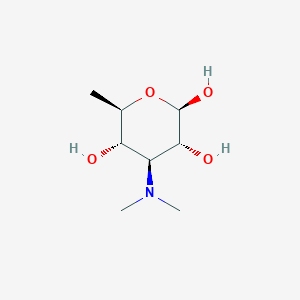
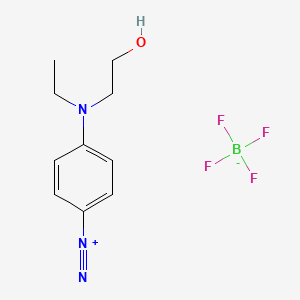

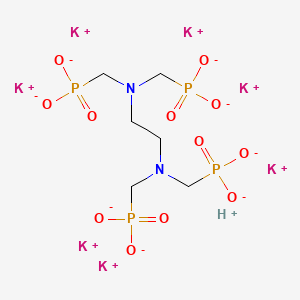


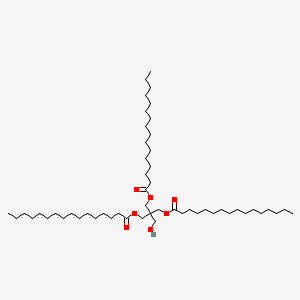
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)


